(2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, an ethylimino group, and an iodofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Ethylimino Group: The ethylimino group is introduced via a condensation reaction between the thiazolidinone intermediate and an ethylamine derivative.
Attachment of the Iodofuran Moiety: The final step involves the reaction of the intermediate with an iodofuran derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodofuran moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(2E,5Z)-3-ethyl-2-(ethylimino)-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, an ethylimino group, and an iodofuran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(5-iodofuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2S/c1-3-14-12-15(4-2)11(16)9(18-12)7-8-5-6-10(13)17-8/h5-7H,3-4H2,1-2H3/b9-7-,14-12? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFEZWXVZLMOV-FQGDYDOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(O2)I)S1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(O2)I)/S1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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